Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate
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Overview
Description
Tert-butyl 1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of spiro compounds, which are known for their unique fused ring systems. The presence of the tert-butyl group adds steric bulk, potentially influencing its chemical reactivity and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[4,5-c]pyridine core One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its corresponding oxo derivatives.
Reduction: Reduction of functional groups within the molecule.
Substitution: Replacement of hydrogen atoms or other substituents with different groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromium(VI) oxide.
Reduction reactions might involve hydrogen gas and a suitable catalyst.
Substitution reactions could employ nucleophiles or electrophiles under controlled conditions.
Major Products Formed: The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound's ability to interact with biological targets could lead to the discovery of novel therapeutic agents.
Industry: In the chemical industry, this compound might be used in the production of advanced materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific applications. For instance, in medicinal chemistry, it might interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would be determined by the compound's structure and reactivity.
Comparison with Similar Compounds
Tert-butyl 1,5,6,7-tetrahydrospiro[azetidine-3,4'-imidazo[4,5-c]pyridine]-1-carboxylate
Tert-butyl 2',3',5',6,6',7-hexahydrospiro[imidazo[4,5-c]pyridine-4,4'-pyran]-5(1H)-carboxylate
Properties
IUPAC Name |
tert-butyl spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-14(2,3)21-13(19)18-7-4-11-12(17-10-16-11)15(18)5-8-20-9-6-15/h10H,4-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJNLKAIOCSMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C13CCOCC3)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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